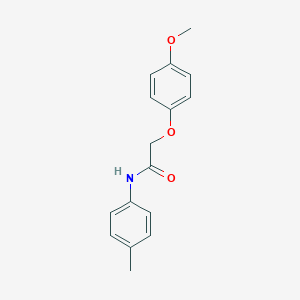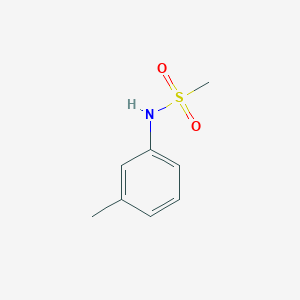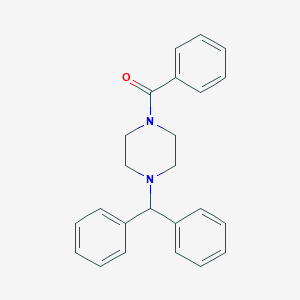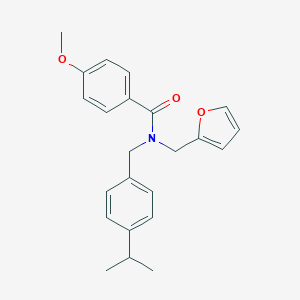
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide, also known as L-748706, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has shown potential in various biological applications.
作用機序
The mechanism of action of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. The compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. The compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to enhance the activity of mitochondrial enzymes and increase ATP production.
実験室実験の利点と制限
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. The compound is also water-soluble, which makes it easy to administer to cells and animals. However, there are also limitations to using the compound in lab experiments. The compound has low bioavailability, which limits its effectiveness in vivo. In addition, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide. One direction is to investigate the compound's potential in the treatment of other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method to improve the compound's bioavailability and effectiveness in vivo. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways.
合成法
The synthesis of N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-furylmethylamine in the presence of a base. The resulting intermediate is then reacted with 4-isopropylbenzylamine to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been extensively studied for its potential in various biological applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
N-(2-furylmethyl)-N-(4-isopropylbenzyl)-4-methoxybenzamide |
|---|---|
分子式 |
C23H25NO3 |
分子量 |
363.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-4-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H25NO3/c1-17(2)19-8-6-18(7-9-19)15-24(16-22-5-4-14-27-22)23(25)20-10-12-21(26-3)13-11-20/h4-14,17H,15-16H2,1-3H3 |
InChIキー |
QQCVKIKXMCUGGD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



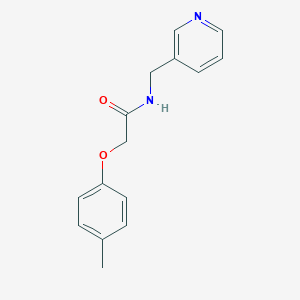
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
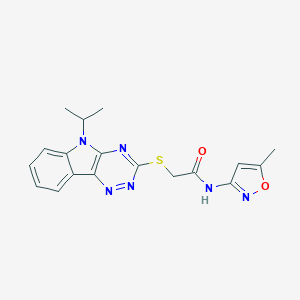
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
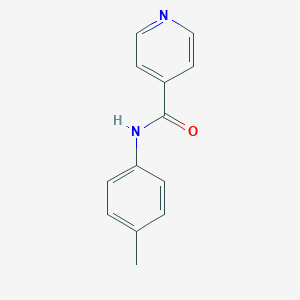
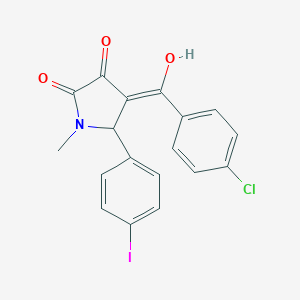
![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)
